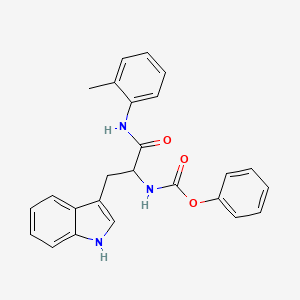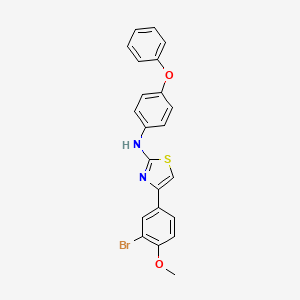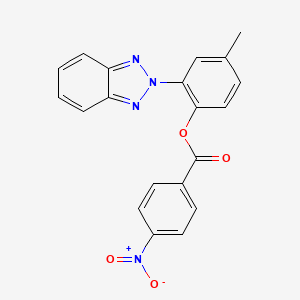![molecular formula C22H10Br2Cl2N4O4 B11536179 2,6-bis(4-amino-3-bromo-5-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11536179.png)
2,6-bis(4-amino-3-bromo-5-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of two bromine-substituted phenyl rings and an amino group at the 4-position.
- The tetrone moiety (two ketone groups) adds further complexity to its structure.
2,6-bis(4-amino-3-bromo-5-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: is a complex organic compound with a fused pyrroloisoindole core.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, boronic esters are often key intermediates in its synthesis.
Reaction Conditions: Protodeboronation, a radical approach, can be employed to access alkyl boronic esters, which are then functionalized to obtain the desired compound.
Industrial Production: Industrial-scale production methods may involve multistep syntheses, but detailed processes are proprietary.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: N-bromosuccinimide (NBS) is often used for bromination reactions.
Major Products: Depending on the reaction conditions, products such as halogenated derivatives or cyclized forms may result.
Scientific Research Applications
Chemistry: It serves as a versatile building block for designing novel organic molecules.
Biology: Its derivatives may exhibit bioactivity, making them relevant for drug discovery.
Medicine: Research explores its potential as an anticancer agent or other therapeutic applications.
Industry: Applications in materials science, dyes, or semiconductors are possible.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets or pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its specific combination of substituents and tetrone functionality distinguishes it.
Similar Compounds: Related compounds include other pyrroloisoindoles or boron-containing molecules.
Properties
Molecular Formula |
C22H10Br2Cl2N4O4 |
|---|---|
Molecular Weight |
625.0 g/mol |
IUPAC Name |
2,6-bis(4-amino-3-bromo-5-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H10Br2Cl2N4O4/c23-13-1-7(3-15(25)17(13)27)29-19(31)9-5-11-12(6-10(9)20(29)32)22(34)30(21(11)33)8-2-14(24)18(28)16(26)4-8/h1-6H,27-28H2 |
InChI Key |
NUPYMYGLGXWXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=C(C(=C5)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536102.png)

![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536122.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11536128.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)


![(4E)-1-(3-chlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11536149.png)

![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11536164.png)

![(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11536173.png)
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536174.png)
